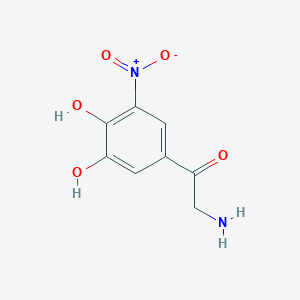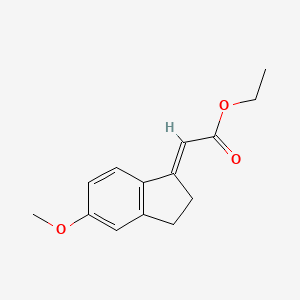
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole
概要
説明
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole is an organosilicon compound that features a triazole ring substituted with a tert-butyldimethylsilyl group
準備方法
The synthesis of 1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the silicon atom of the tert-butyldimethylsilyl chloride, resulting in the formation of the desired product .
化学反応の分析
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution agents: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with hydroxyl or carbonyl groups, while reduction may produce triazole derivatives with alkyl or silyl groups.
科学的研究の応用
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole has several scientific research applications, including:
Organic Synthesis: It is used as a silylating agent to protect functional groups such as hydroxyl, amine, and thiol groups during complex synthetic procedures.
Biological Research: In biological research, it is used to modify biomolecules, enhancing their stability and facilitating their study in various biological systems.
作用機序
The mechanism of action of 1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole primarily involves the silylation of functional groups. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at the protected site. This protection is achieved through the formation of a stable silicon-oxygen or silicon-nitrogen bond, which can be selectively cleaved under specific conditions to regenerate the original functional group .
類似化合物との比較
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole can be compared with other silylating agents such as:
Trimethylsilyl chloride: Less sterically hindered and more reactive but less stable than tert-butyldimethylsilyl chloride.
Triisopropylsilyl chloride: More sterically hindered and stable but less reactive than tert-butyldimethylsilyl chloride.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in organic synthesis and materials science.
Similar compounds include:
- Trimethylsilyl chloride
- Triisopropylsilyl chloride
- tert-Butyldimethylsilyl chloride
These compounds share similar applications but differ in their steric and electronic properties, influencing their reactivity and stability in various chemical reactions .
特性
IUPAC Name |
tert-butyl-dimethyl-(1,2,4-triazol-1-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3Si/c1-8(2,3)12(4,5)11-7-9-6-10-11/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAZZGZJIUMPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=NC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-](/img/structure/B3281542.png)

![Trichloro[4-(trifluoromethyl)phenyl]silane](/img/structure/B3281552.png)









